An In-depth Technical Guide to the Synthesis and Isotopic Purity of Octocrylene-d10
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Octocrylene-d10
This technical guide provides a comprehensive overview of a proposed synthetic route for Octocrylene-d10 and the analytical methodologies required to ascertain its isotopic and chemical purity. This document is intended for researchers, scientists, and drug development professionals who require a high-purity, deuterated internal standard for pharmacokinetic studies, metabolism assays, or as a reference material in analytical testing of cosmetic and pharmaceutical formulations.
Octocrylene-d10 is the deuterium-labeled version of Octocrylene, a common UV filter in sunscreens and other personal care products.[1] The use of deuterated standards is crucial for quantitative analysis using mass spectrometry, as they exhibit similar chemical and physical properties to their non-deuterated counterparts but are easily distinguishable by their mass difference.[2]
Proposed Synthesis of Octocrylene-d10
The synthesis of Octocrylene-d10 can be logically approached by adapting the known synthesis of unlabeled Octocrylene, which typically involves a Knoevenagel condensation followed by an esterification reaction.[3] The key to producing the deuterated analogue is the use of a deuterated starting material. In the case of Octocrylene-d10, where the deuterium atoms are located on the two phenyl rings, the logical starting material is benzophenone-d10.
The proposed two-step synthesis is as follows:
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Step 1: Knoevenagel Condensation. Benzophenone-d10 undergoes a Knoevenagel condensation with 2-cyanoacetic acid to form 2-cyano-3,3-di(phenyl-d5)acrylic acid.
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Step 2: Esterification. The resulting deuterated acrylic acid derivative is then esterified with 2-ethylhexanol to yield the final product, Octocrylene-d10.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of Octocrylene-d10.
Step 1: Synthesis of 2-cyano-3,3-di(phenyl-d5)acrylic acid
Materials:
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Benzophenone-d10
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2-Cyanoacetic acid
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Piperidine (catalyst)
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Toluene (solvent)
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Hydrochloric acid (for acidification)
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Deionized water
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Anhydrous magnesium sulfate
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzophenone-d10 (1 equivalent), 2-cyanoacetic acid (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.
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Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
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Cool the reaction mixture to room temperature.
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Acidify the mixture with dilute hydrochloric acid to precipitate the product.
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Filter the crude product and wash with cold deionized water.
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Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyano-3,3-di(phenyl-d5)acrylic acid.
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Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of Octocrylene-d10 (2-ethylhexyl 2-cyano-3,3-di(phenyl-d5)acrylate)
Materials:
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2-cyano-3,3-di(phenyl-d5)acrylic acid (from Step 1)
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2-Ethylhexanol
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Sulfuric acid (catalyst)
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Toluene (solvent)
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Sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask fitted with a reflux condenser, dissolve 2-cyano-3,3-di(phenyl-d5)acrylic acid (1 equivalent) and 2-ethylhexanol (1.5 equivalents) in toluene.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Octocrylene-d10.
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Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure Octocrylene-d10.
Characterization and Isotopic Purity Assessment
Thorough characterization is essential to confirm the chemical identity and determine the isotopic purity of the synthesized Octocrylene-d10. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[4][5]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is used to confirm the molecular weight of Octocrylene-d10 and to assess its isotopic enrichment. The high mass accuracy of this technique allows for the differentiation between the deuterated product and any residual non-deuterated or partially deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique is used to confirm the structure of the molecule by observing the signals from the protons. In a highly enriched Octocrylene-d10 sample, the signals corresponding to the aromatic protons should be significantly diminished or absent. The presence of residual proton signals in the aromatic region can be used to quantify the level of isotopic purity.
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²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.[6]
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¹³C NMR: This provides information about the carbon skeleton of the molecule and can be used to further confirm the successful synthesis of the target compound.
Data Presentation
The following tables summarize the expected analytical data for a successfully synthesized, high-purity Octocrylene-d10 sample.
Table 1: Expected High-Resolution Mass Spectrometry Data for Octocrylene-d10
| Ion | Calculated m/z | Observed m/z | Isotopic Purity (%) |
| [M+H]⁺ | 372.2497 | 372.2495 | > 98% |
| [M+Na]⁺ | 394.2316 | 394.2314 | > 98% |
Table 2: Expected ¹H NMR Data (in CDCl₃) for Octocrylene-d10
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | br s (very small) | < 0.2H | Residual aromatic protons |
| 4.21 | d | 2H | -OCH₂- |
| 1.72 | m | 1H | -CH(CH₂CH₃)(CH₂)₃CH₃ |
| 1.25-1.45 | m | 8H | -(CH₂)₄- |
| 0.85-0.95 | m | 6H | -CH₃ x 2 |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the synthesis and analytical characterization steps.
Caption: Proposed workflow for the synthesis and purification of Octocrylene-d10.
Caption: Logical relationship between synthesis, analysis, and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103755593A - Preparation method for ultraviolet light absorber octocrilene - Google Patents [patents.google.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
